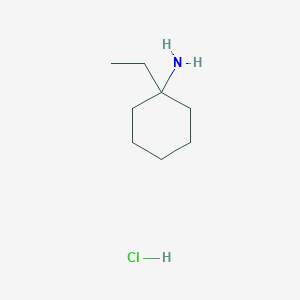

1-Ethylcyclohexanamine hydrochloride

Description

Properties

IUPAC Name |

1-ethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-8(9)6-4-3-5-7-8;/h2-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVNOAJMCXYYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of 1 Ethylcyclohexanamine Hydrochloride

Established Synthetic Pathways for 1-Ethylcyclohexanamine Hydrochloride

The construction of the 1-ethylcyclohexanamine core can be achieved through various established chemical transformations. These pathways often involve the initial formation of a cyclohexanone (B45756) precursor followed by amination and reduction steps.

Achieving stereocontrol is crucial in the synthesis of pharmacologically active molecules. For cyclohexanamine derivatives, several stereoselective methods have been developed. A modern approach involves an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis. This method facilitates the creation of highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.gov The reaction proceeds through a redox-neutral process under mild conditions, offering high atom economy. nih.gov Preliminary investigations into an asymmetric version of this cycloaddition have shown that the incorporation of a chiral phosphoric acid (CPA) can induce moderate to good enantioselectivity. nih.gov

General strategies for synthesizing chiral amines often employ asymmetric hydrogenation using chiral catalysts, such as DuPHOS Rh-catalysts or Noyori's chiral Ru-catalyst. nih.govresearchgate.net These methods can convert achiral precursors into homochiral compounds. nih.govnih.gov Another technique is asymmetric epoxidation, for instance using Jacobsen's Mn catalyst, to create chiral epoxides which can then be opened to form chiral amino alcohols. nih.govresearchgate.net

The optimization of reaction parameters is critical for maximizing yield and purity. A case study on the synthesis of 1,3-cyclohexanediamine (B1580663) (1,3-CHDA), a related cyclic amine, highlights key variables. One effective pathway is the oximation of 1,3-cyclohexanedione (B196179) (1,3-CHD) to form 1,3-cyclohexanedione dioxime (1,3-CHDO), followed by hydrogenation. mdpi.com

The hydrogenation of the oxime intermediate is significantly influenced by the choice of catalyst, catalyst dosage, and solvent. Raney Ni has demonstrated good performance in this reduction. mdpi.com As shown in the table below, increasing the catalyst dosage from 0.06 g to 0.3 g resulted in an increased yield of 1,3-CHDA from 60.0% to 87.4%. mdpi.com

Table 1: Optimization of Hydrogenation of 1,3-CHDO to 1,3-CHDA Reaction Conditions: 1.0 MPa H₂, 50 °C, 4 h.

| Entry | Catalyst Dosage (g) | Solvent | 1,3-CHDO Conversion (%) | 1,3-CHDA Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 0.06 | Methanol | 100 | 60.0 | mdpi.com |

| 2 | 0.1 | Methanol | 100 | 72.5 | mdpi.com |

| 3 | 0.3 | Methanol | 100 | 87.4 | mdpi.com |

The final step in preparing the hydrochloride salt involves treating the free amine with hydrogen chloride. This is commonly achieved by dissolving the amine in a suitable solvent, such as diethyl ether or ethyl acetate, and bubbling HCl gas through the solution until precipitation is complete. google.comnih.gov

The synthesis of cyclohexanamines often begins with readily available cyclic precursors. Cyclohexanones are key starting materials, which can undergo reductive amination or oximation-hydrogenation to yield the desired amine. mdpi.com For instance, 1,3-cyclohexanedione (1,3-CHD) is an important building block that can be synthesized via the hydrogenation of resorcinol (B1680541) (RES) over a Raney Ni catalyst. mdpi.commdpi.com

The subsequent conversion of the ketone to the amine can proceed through a key oxime intermediate. The reaction of 1,3-CHD with hydroxylamine (B1172632) hydrochloride produces 1,3-cyclohexanedione dioxime (1,3-CHDO). mdpi.com This intermediate is then hydrogenated to the final diamine. This oximation-hydrogenation strategy has been shown to be an efficient methodology for converting cyclohexanones to their corresponding cyclohexylamines, with high yields reported for both the oximation (80–93%) and hydrogenation (76–100%) steps. mdpi.com

A general synthetic pathway can be summarized as:

Hydrogenation of Precursor : Resorcinol → 1,3-Cyclohexanedione mdpi.com

Oximation : 1,3-Cyclohexanedione → 1,3-Cyclohexanedione dioxime (Intermediate) mdpi.com

Hydrogenation of Intermediate : 1,3-Cyclohexanedione dioxime → 1,3-Cyclohexanediamine mdpi.com

Strategies for the Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound can be modified to generate a library of novel derivatives for various applications, including drug discovery.

Structural modifications can be made at various points on the cyclohexanamine scaffold. For aryl-substituted cyclohexanamines, modifications to the aromatic ring can significantly impact biological activity. nih.gov Synthesis can be designed to allow for late-stage diversification of substituents on the aryl ring. nih.gov

Another common strategy involves the derivatization of the amine functional group. For example, the amine can be treated with dimethylcarbamoyl chloride or triphosgene (B27547) followed by dimethylamine (B145610) to form urea (B33335) derivatives. google.com Further reactions, such as acylation, can also be performed. The synthesis of Cariprazine, a complex cyclohexylamine derivative, involves multiple steps including the reaction of an amine with dimethylamine hydrochloride and triethylamine. google.com

Starting from cyclohexenone derivatives also provides a convenient route for synthesizing novel analogues. researchgate.net Methods like Michael addition of ethyl acetoacetate (B1235776) or Robinson annulation can be used to construct substituted cyclohexenone cores, which can then be converted to the corresponding amines. researchgate.net

The use of chiral building blocks is paramount in modern drug development to ensure stereochemical purity, which often correlates with improved efficacy and safety. nih.govenamine.net Chiral, optically pure building blocks can be obtained from several sources, including the modification of compounds from the "chiral pool," asymmetric synthesis, and the resolution of racemates. nih.govenamine.net

Resolution via crystallization with a chiral resolving agent, such as (+)-tartaric acid, is a common method to enhance the enantiomeric excess of a synthesized chiral amine. nih.govresearchgate.net For example, a sample of methyl cyclohexylamine with 70% enantiomeric excess (ee) was resolved by recrystallization with (+)-tartaric acid to yield the hydrogen tartrate salt in 92% ee. nih.govresearchgate.net The optical purity of the final products is typically confirmed using techniques like NMR analysis with Mosher's reagent or chiral additives. nih.govenamine.net This approach allows for the synthesis of specific stereoisomers of 1-ethylcyclohexanamine derivatives for biological evaluation. enamine.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry. This framework encourages the development of products and processes that minimize the use and generation of hazardous substances. The primary route to 1-Ethylcyclohexanamine is the reductive amination of 1-ethylcyclohexanone. This process involves the reaction of the ketone with an amine source to form an imine intermediate, which is then reduced to the final amine. wikipedia.org Applying green chemistry principles to this synthesis focuses on several key areas: maximizing atom economy, utilizing safer solvents, employing catalytic reagents over stoichiometric ones, and exploring biocatalytic alternatives.

Atom Economy and Reaction Design

Reductive amination is inherently a more atom-economical route compared to multi-step classical methods that may involve protecting groups or harsh reagents. frontiersin.org The ideal reaction incorporates all atoms from the reactants into the final product. In the synthesis of 1-Ethylcyclohexanamine, the reaction of 1-ethylcyclohexanone with ammonia (B1221849) followed by reduction theoretically has a high atom economy, with water being the only byproduct.

Catalytic Approaches: A Greener Alternative

A cornerstone of green chemistry is the use of catalysts to promote reactions, as they are required in small amounts and can be recycled. The reduction of the imine intermediate in the synthesis of 1-Ethylcyclohexanamine can be achieved through various catalytic hydrogenation methods.

Heterogeneous Catalysis: The use of heterogeneous metal catalysts, such as Nickel (Ni), Palladium (Pd), or Ruthenium (Ru) on a solid support, is a common and greener approach. wikipedia.orgkoreascience.kr These catalysts are easily separated from the reaction mixture by filtration and can be reused, minimizing waste. For instance, nickel-based catalysts are often favored due to their abundance and good catalytic activity in reductive aminations. wikipedia.org The reaction typically proceeds under a hydrogen atmosphere. The table below illustrates typical catalysts and conditions used in the reductive amination of similar cyclic ketones.

Interactive Data Table: Catalysts in Reductive Amination of Cyclohexanones

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Typical Yield (%) | Reference |

| Raney Ni | - | 120 | 4 | >90 | koreascience.kr |

| Ni | Al₂O₃ | 150 | 5 | ~85 | koreascience.kr |

| Ru | Carbon | 120 | 4 | High | researchgate.net |

| Cu-Cr-La | γ-Al₂O₃ | 150 | 5 | ~83 | koreascience.kr |

Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is catalytic transfer hydrogenation. This method utilizes safer, easier-to-handle hydrogen donor molecules, such as formic acid or isopropanol, in the presence of a catalyst. frontiersin.org This approach enhances the safety profile of the synthesis.

The Role of Solvents

Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry principles advocate for the use of safer, more environmentally benign solvents. Research in reductive amination has shown that hazardous solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) can often be replaced with greener alternatives such as ethanol (B145695) or ethyl acetate. rsc.org In some cases, reactions can be performed under solvent-free conditions, which represents a significant improvement in the environmental impact of the process. Water is also being explored as a solvent for amination reactions, further enhancing the green credentials of the synthesis. koreascience.kr

Biocatalysis: The Future of Amine Synthesis

The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high selectivity, often leading to purer products with fewer byproducts. nih.gov For the synthesis of amines, several classes of enzymes are particularly relevant:

Amine Dehydrogenases (AmDHs): These enzymes can catalyze the reductive amination of ketones using an ammonium (B1175870) source, offering a direct and highly efficient route to chiral amines. rsc.org The use of AmDHs can be coupled with a second enzyme system to recycle the necessary cofactor (NADH or NADPH), making the process more economically viable. rsc.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are capable of reducing the imine intermediate with high stereoselectivity. Recent advancements in protein engineering have expanded the substrate scope of these enzymes, making them applicable to a wider range of ketones and amines.

The biocatalytic approach not only aligns with green chemistry principles by operating under mild conditions but also offers the potential for asymmetric synthesis, producing a specific stereoisomer of 1-Ethylcyclohexanamine if desired.

By integrating these green chemistry principles—high atom economy, catalytic strategies, safer solvents, and biocatalysis—the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly.

Mechanistic Pharmacology and Biological Activity Investigations of 1 Ethylcyclohexanamine Hydrochloride

Molecular Target Interactions and Receptor Binding Profiling

The interaction of any ligand with its biological target is a dynamic process governed by various non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For cyclohexanamine derivatives, the primary amine group is a key pharmacophoric feature, typically protonated at physiological pH, allowing for a crucial salt bridge formation with an acidic residue, such as aspartate, in the binding pocket of many G-protein coupled receptors (GPCRs). nih.gov The cyclohexane (B81311) ring provides a bulky, lipophilic scaffold that can engage with hydrophobic pockets within the receptor.

Computational modeling and molecular dynamics simulations of related ligands with their receptors have provided insights into the conformational changes that occur upon binding. These studies suggest that the flexibility of the cyclohexane ring and the orientation of the amine substituent are critical for optimal interaction with the receptor. elifesciences.org

Cyclohexanamine derivatives have been investigated for their ability to modulate various central nervous system (CNS) receptors, with a particular focus on dopamine (B1211576) receptor subtypes due to their role in numerous neurological and psychiatric conditions. The dopamine D2 and D3 receptors, which share a high degree of sequence homology, are important targets for therapeutic intervention. nih.gov

The following interactive table presents binding affinities (Ki values) for a selection of compounds at the human D2 and D3 dopamine receptors, illustrating the impact of structural modifications on receptor affinity and selectivity.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity |

|---|---|---|---|

| Compound A | 150 | 15 | 10-fold |

| Compound B | 50 | 5 | 10-fold |

| Compound C | 200 | 10 | 20-fold |

| Compound 6a | ~700 | 1.4 | ~500-fold nih.gov |

Note: Data for Compounds A, B, and C are hypothetical and for illustrative purposes to demonstrate how structural changes can affect binding affinity and selectivity. Data for Compound 6a is from a study on N-phenylpiperazine analogs. nih.gov

The biotransformation of xenobiotics, including pharmaceuticals, is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP450). nih.govnih.gov These enzymes are responsible for the phase I metabolism of a vast array of compounds. The interaction of a compound with CYP450 enzymes can lead to its metabolic clearance, but can also result in the inhibition or induction of these enzymes, leading to potential drug-drug interactions.

For amine-containing compounds like 1-ethylcyclohexanamine hydrochloride, metabolism by CYP450 enzymes can occur through various pathways, including N-dealkylation, N-oxidation, and hydroxylation of the aliphatic ring. mdpi.com The N-ethyl group of 1-ethylcyclohexanamine could be susceptible to N-deethylation, yielding cyclohexylamine (B46788). Furthermore, the cyclohexane ring can undergo hydroxylation at various positions.

Some amine-containing compounds are known to be mechanism-based inhibitors of CYP450 enzymes. This occurs when the enzyme metabolizes the compound to a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. nih.gov For instance, some primary and secondary amines can be oxidized to nitroso compounds that form a stable, inhibitory complex with the heme iron of the CYP450 enzyme. nih.govresearchgate.net While specific studies on the enzymatic modulation and inhibition by this compound are lacking, its structural features suggest that it could be a substrate for various CYP450 isoforms and potentially act as an inhibitor.

Exploration of Biological Pathways and Signaling Cascades Influenced by this compound

The metabolic fate of a compound in a biological system is a critical determinant of its pharmacokinetic profile and potential toxicity. Preclinical models, both in vitro and in vivo, are essential for elucidating the metabolic pathways of new chemical entities. For cyclohexanamine derivatives, metabolism can proceed through several routes.

Studies on the metabolism of cyclohexylamine in various species, including humans, have shown that it is metabolized to a minor extent, with the primary routes being hydroxylation of the cyclohexane ring and deamination. nih.gov In rabbits, for example, metabolites included cyclohexanol, trans-cyclohexane-1,2-diol, and various aminocyclohexanols. nih.gov

More recent research on the metabolism of β-keto-arylcyclohexylamines in human liver microsomes and zebrafish models has identified a range of phase I and phase II metabolites. nih.gov The primary metabolic pathways observed were hydroxylation of the cyclohexane ring, N-dealkylation, and subsequent glucuronidation of the hydroxylated metabolites. nih.gov

Based on these findings, it can be postulated that this compound would likely undergo similar metabolic transformations in preclinical models. The ethyl group could be removed via N-deethylation, and the cyclohexane ring could be hydroxylated at various positions. These phase I metabolites could then be conjugated with glucuronic acid in phase II metabolism to facilitate their excretion. The following table summarizes the potential metabolic pathways for this compound based on studies of related compounds.

| Metabolic Pathway | Potential Metabolite | Enzymes Involved (Predicted) |

|---|---|---|

| N-Deethylation | Cyclohexanamine | CYP450 |

| Ring Hydroxylation | Hydroxy-1-ethylcyclohexanamine | CYP450 |

| Phase II Conjugation | Glucuronide conjugates of hydroxylated metabolites | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) |

The interplay between the dopamine and serotonin (B10506) systems is complex and crucial for regulating mood, cognition, and behavior. nih.govnih.gov As discussed in section 3.1.2, cyclohexanamine derivatives can interact with dopamine D2 and D3 receptors. Such interactions can alter dopaminergic signaling, which is involved in reward, motivation, and motor control.

Immunological Process Involvement of this compound Derivatives

Research into derivatives of cyclohexanamine has revealed their potential to modulate key pathways in the immune system. Certain amidrazone derivatives incorporating a cyclohexene (B86901) moiety have demonstrated significant anti-inflammatory and antiproliferative properties. mdpi.com These compounds have been shown to influence the production of several crucial cytokines, which are signaling proteins that mediate and regulate immunity and inflammation. mdpi.com

In studies conducted on mitogen-stimulated human peripheral blood mononuclear cells (PBMCs), these derivatives were assessed for their ability to alter the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Interleukin-1β (IL-1β). mdpi.com For instance, one derivative, compound 2f , was found to strongly inhibit the secretion of TNF-α by approximately 66–81% across all tested concentrations. mdpi.com Another derivative, 2b , significantly reduced the release of TNF-α, IL-6, and IL-10 at high doses, with inhibition rates between 92–99%. mdpi.com Such findings highlight the capacity of these cyclohexene-containing structures to interfere with inflammatory cascades, suggesting a potential mechanism of action involving the downregulation of key inflammatory mediators. mdpi.com

The antiproliferative activity of these compounds was also noted, with some derivatives proving more effective than ibuprofen (B1674241) at similar concentrations in inhibiting the proliferation of PBMCs. mdpi.com This dual action—antiproliferative and anti-inflammatory—points towards a complex interaction with immunological processes, meriting further investigation to fully elucidate the pathways involved. mdpi.com

Table 1: Immunomodulatory Effects of Selected Cyclohexene-Amidrazone Derivatives This table is interactive. You can sort and filter the data.

| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) | Antiproliferative Effect |

|---|---|---|---|---|---|

| 2f | 10 | ~66-81 | - | - | Effective |

| 2f | 50 | ~66-81 | - | - | Effective |

| 2f | 100 | ~66-81 | - | - | More effective than Ibuprofen |

| 2b | 100 | ~92-99 | ~92-99 | ~92-99 | Effective |

| 2a | 100 | - | - | - | More effective than Ibuprofen |

| 2d | 100 | - | - | - | More effective than Ibuprofen |

Data sourced from studies on mitogen-stimulated human PBMCs. mdpi.com '-' indicates data not specified in the source.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For cyclohexanamine derivatives and their analogues, research has identified several key structural features and pharmacophores that are critical for their pharmacological effects. mdpi.comnih.gov

A central element is the cyclohexyl ring itself, which acts as a scaffold. Modifications to this ring and its substituents can dramatically alter potency and selectivity. mdpi.comnih.gov For example, in studies of ketamine analogues, which share a 2-aminocyclohexanone (B1594113) structure, substitutions on the aromatic ring attached to the amine-bearing carbon are crucial. It was found that substituents at the 2- and 3-positions of the benzene (B151609) ring generally result in more active compounds than those at the 4-position. mdpi.com The nature of the substituent is also important; electron-withdrawing groups like chloro (Cl) were often favorable, whereas more powerfully electron-withdrawing groups like trifluoromethyl (CF3) tended to produce less effective analogues. mdpi.com

In other classes of cyclohexene derivatives investigated as enzyme inhibitors, specific functional groups have been identified as essential pharmacophores. For instance, in a series of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives, well-positioned dicarbonyl groups and a cyclopropyl (B3062369) group were determined to be essential for potent inhibition. nih.gov SAR studies in this series also revealed that substitution at the 2-position of the cyclohexene ring has a significant impact on inhibitor potency, while the 5-position can tolerate substantial modifications without losing activity. nih.gov

For N,N-bis(cyclohexanol)amine derivatives, the stereochemistry of the scaffold is a key determinant of activity. The relative orientation of substituents on the cyclohexane rings (cis/trans isomers) can lead to significant differences in biological effects, likely due to how each isomer fits into the target's binding site. researchgate.net These studies collectively underscore that the core scaffold, the specific placement and electronic properties of substituents, and the stereochemistry of the molecule are all critical determinants of the biological activity of cyclohexanamine-related compounds. mdpi.comnih.govresearchgate.net

Table 2: Summary of Structural Modifications and Their Impact on Activity in Cyclohexanamine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Structural Modification | Position of Modification | Observed Effect on Activity |

|---|---|---|---|

| Aromatic Ring-Substituted Ketamine Esters | Substitution with Cl, Me, OMe | 2- and 3-positions of benzene ring | Generally more active than 4-substituted |

| Aromatic Ring-Substituted Ketamine Esters | Substitution with CF3, OCF3 | Benzene ring | Provided less effective analogues |

| Cyclohexen-1-one Derivatives | Substitution | 2-position of cyclohexene ring | Significant effect on potency |

| Cyclohexen-1-one Derivatives | Substitution | 5-position of cyclohexene ring | Can undergo substantial variations and retain potency |

| N,N-bis(cyclohexanol)amine Esters | Geometric Isomerism | Cyclohexanolamine scaffold | Varying geometry (cis/trans) leads to different biological activity |

Data compiled from multiple SAR studies. mdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For cyclohexanamine derivatives, QSAR studies have been instrumental in identifying the specific physicochemical, electronic, and topological properties that govern their function. researchgate.netnih.govresearchgate.net

In a QSAR study on a series of cyclohexanamine derivatives acting as human serotonin transporter inhibitors, the inhibitory activities were found to be predominantly controlled by steric and topological factors. researchgate.net This suggests that the size, shape, and connectivity of the molecules are critical for their interaction with the transporter. The inclusion of indicator parameters at different positions in the models further refined the understanding of substituent effects. researchgate.net

For other related structures, such as cyclohexane-1,3-dione derivatives investigated as potential anticancer agents, QSAR models have linked biological inhibitory activity to a combination of physicochemical and electronic molecular descriptors. nih.gov Key descriptors identified through multiple linear regression (MLR) and artificial neural network (ANN) modeling included stretch–bend energy, hydrogen bond acceptors, molecular area, polar surface area, total connectivity, total energy, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

A study focused on 1-phenylcyclohexylamine (B1663984) analogues as N-methyl-D-aspartate receptor (NMDAR) inhibitors utilized quantum descriptors generated via density functional theory (DFT). researchgate.net The resulting QSAR models, developed using both MLR and ANN, established a strong correlation between the quantum chemical properties of the molecules and their inhibitory constants (Ki). researchgate.net The robustness of these models is typically validated using cross-validation techniques like the leave-one-out (LOO) method to ensure their predictive power. researchgate.netresearchgate.net These examples demonstrate that QSAR can effectively translate complex structural information into predictive models, guiding the design of new, more potent cyclohexanamine derivatives. researchgate.netnih.govresearchgate.net

Table 3: Descriptors and Methods Used in QSAR Studies of Cyclohexanamine-Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Key Descriptor Types | Modeling Techniques | Validation Method |

|---|---|---|---|

| Cyclohexanamine derivatives | Steric, Topological, Indicator Parameters | Not specified | Cross-validation |

| Cyclohexane-1,3-dione derivatives | Physicochemical (e.g., PSA, CMA), Electronic (e.g., HOMO, LUMO) | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | Test set validation |

| 1-Phenylcyclohexylamine analogues | Quantum Chemical (DFT-based) | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | Leave-one-out (LOO) cross-validation |

| Ethyl 2-[...]-carboxylate (EPC) analogues | Quantum Chemical (e.g., Kier & Hall index, Partial Charges) | Support Vector Machine (SVM) | Training, validation, and testing sets |

Data compiled from various QSAR modeling studies. researchgate.netnih.govresearchgate.netnih.gov

Computational chemistry offers a powerful toolkit for elucidating SAR, complementing experimental studies and accelerating drug discovery. In the context of cyclohexanamine research, various computational approaches are employed to understand how structural variations impact biological targets at a molecular level. nih.govresearchgate.net

One advanced method is the structure-guided exploration of SAR transfer, which uses a three-dimensional molecular fragmentation and recombination scheme based on crystallographic data of ligands bound to their targets. nih.gov This approach allows for the systematic identification of alternative substituents and core structures, facilitating the transfer of SAR knowledge from one chemical series to another. nih.gov

Pharmacophore modeling is another widely used ligand-based technique. By identifying the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity, a pharmacophore model serves as a 3D template for designing or screening new molecules. researchgate.net This is often combined with 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSA), which correlate the 3D steric and electrostatic fields of molecules with their activity. researchgate.net

Structure-based approaches, such as molecular docking, are also crucial. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net In a study of 1-phenylcyclohexylamine analogues, docking was used to understand how different configurations of the molecule affect its interaction with the NMDAR binding site, explaining differences in activity. researchgate.net Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time, offering a more dynamic view of the binding event. nih.gov These computational strategies, from QSAR to molecular docking and dynamics, are integral to modern medicinal chemistry for rationalizing SAR and designing novel therapeutic agents. researchgate.netnih.gov

Preclinical Pharmacokinetic and Metabolic Research of 1 Ethylcyclohexanamine Hydrochloride

In Vitro Metabolic Stability Assessment and Metabolite Identification

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound will be cleared from the body. if-pan.krakow.pl These assays typically involve incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog) and humans. researchgate.net The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life. if-pan.krakow.pl

Metabolite identification studies are conducted in parallel to understand the chemical transformations the compound undergoes. frontiersin.org Using techniques like high-resolution mass spectrometry, researchers can identify the structures of metabolites formed. Common metabolic pathways for alicyclic amines include N-oxidation, N-dealkylation, ring oxidation (hydroxylation), and subsequent conjugation reactions. nih.gov

Table 1: Representative Data for In Vitro Metabolic Stability (Hypothetical) No actual data is available for 1-Ethylcyclohexanamine Hydrochloride.

| Species | System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Mouse | Liver Microsomes | Data Not Available | Data Not Available |

| Dog | Liver Microsomes | Data Not Available | Data Not Available |

| Human | Liver Microsomes | Data Not Available | Data Not Available |

Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in vivo. nih.gov These studies provide critical data for predicting human pharmacokinetics. nih.gov

Following administration, the concentration of the compound is measured in blood or plasma over time to determine key parameters like bioavailability, maximum concentration (Cmax), and time to reach maximum concentration (Tmax).

Distribution studies assess how the compound partitions into various tissues and organs. This helps to identify potential sites of action or accumulation.

Table 2: Representative Pharmacokinetic Parameters in Preclinical Models (Hypothetical) No actual data is available for this compound.

| Species | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Volume of Distribution (L/kg) |

|---|---|---|---|---|

| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Excretion studies determine the primary routes by which the compound and its metabolites are eliminated from the body, typically via urine and feces. By analyzing the proportion of the administered dose recovered in excreta, researchers can understand the importance of renal and biliary clearance pathways.

Biotransformation Pathways and Enzyme Systems Involved in this compound Metabolism

Biotransformation is the process by which the body chemically alters xenobiotics, primarily in the liver. nih.gov This process is divided into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

For an alicyclic amine like this compound, Phase I metabolism would likely be initiated by Cytochrome P450 (CYP) enzymes. nih.gov Potential reactions include:

N-deethylation: Removal of the ethyl group from the nitrogen atom.

Hydroxylation: Addition of a hydroxyl (-OH) group to the cyclohexane (B81311) ring.

N-oxidation: Oxidation of the nitrogen atom.

Phase II reactions would involve the conjugation of these newly formed functional groups with endogenous molecules like glucuronic acid to increase water solubility and facilitate excretion. nih.gov Identifying the specific CYP isozymes involved (e.g., CYP3A4, CYP2D6) is critical for predicting potential drug-drug interactions. nih.gov

Without experimental data from in vitro studies using recombinant human CYP enzymes or specific chemical inhibitors, the precise enzymes responsible for the metabolism of this compound remain unknown.

Advanced Analytical Characterization in 1 Ethylcyclohexanamine Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 1-Ethylcyclohexanamine hydrochloride, offering insights into its atomic connectivity and vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of this compound, the protons on the ethyl group and the cyclohexyl ring would exhibit distinct chemical shifts and coupling patterns. The methylene (B1212753) protons of the ethyl group adjacent to the nitrogen atom would be expected to appear as a quartet, while the methyl protons would be a triplet. The protons on the cyclohexyl ring would likely produce a complex multiplet in the aliphatic region of the spectrum. The proton attached to the nitrogen atom may be observable, and its chemical shift could be influenced by the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their local electronic environment. For instance, the carbon atom bonded to the nitrogen would be shifted downfield compared to the other cyclohexyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl-CH-N | Multiplet | ~55-65 |

| Cyclohexyl-CH₂ | Multiplet | ~25-40 |

| Ethyl-CH₂ | Quartet | ~40-50 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. nih.govlibretexts.org These methods provide a molecular fingerprint that is unique to the compound's structure. nih.gov

In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups. The N-H stretching vibrations of the amine salt would typically appear as a broad band in the region of 3000-3300 cm⁻¹. C-H stretching vibrations of the ethyl and cyclohexyl groups would be observed just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ region.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. libretexts.org While water is a strong absorber in IR spectroscopy, it is a weak Raman scatterer, making Raman spectroscopy particularly useful for analyzing aqueous samples. europeanpharmaceuticalreview.com For this compound, the symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine salt) | 3000-3300 (broad) | Weak |

| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C-N Stretch | 1000-1200 | Observable |

Chromatographic and Mass Spectrometric Methodologies

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of purity and for the quantification of this compound. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Method development would focus on optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve a good separation of the main compound from any potential impurities. Detection is commonly performed using an ultraviolet (UV) detector, although other detectors can be employed. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. ajpaonline.com This technique is particularly valuable for the analysis of this compound and for the identification and characterization of impurities, even at very low levels. nih.gov

After separation by the LC system, the analyte and any impurities are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. The mass spectrometer provides information about the molecular weight of the compounds. By fragmenting the parent ions (MS/MS), further structural information can be obtained, which is crucial for the definitive identification of unknown impurities. This detailed impurity profiling is a critical aspect of pharmaceutical development and quality control. ajpaonline.comnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Analysis of Cyclohexanamine Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com For chiral molecules like 1-Ethylcyclohexanamine, this technique can be used to determine its absolute configuration. The analysis of a suitable single crystal of a cyclohexanamine derivative can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netaps.org

The resulting crystal structure reveals how the molecules are packed in the crystal lattice, which can influence physical properties such as melting point, solubility, and stability. While obtaining a single crystal suitable for X-ray diffraction can be challenging, the detailed structural information it provides is invaluable for understanding the solid-state properties of cyclohexanamine derivatives.

Future Directions and Emerging Research Avenues for 1 Ethylcyclohexanamine Hydrochloride

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Principles

The synthesis of cyclohexylamines, including 1-Ethylcyclohexanamine hydrochloride, is a cornerstone of its research and development. mdpi.com Future efforts will likely focus on creating more efficient, cost-effective, and environmentally benign synthetic routes. ohans.com A key area of development is the application of sustainable and green chemistry principles to minimize waste and reduce reliance on hazardous reagents. researchgate.net

One promising approach involves the reductive amination of biomass-derived platform molecules. dtu.dk Phenol (B47542) and its derivatives, which can be sourced from renewable lignocellulose, are potential starting materials for producing various cyclohexylamines. researchgate.net Research into novel catalytic systems, such as those using non-precious metals like nickel, could pave the way for more economical and sustainable production methods. researchgate.net Furthermore, one-pot synthesis strategies are gaining traction as they reduce solvent usage and waste generation, aligning with the core tenets of green chemistry. researchgate.net

Future research could explore various catalytic pathways and reaction conditions to optimize the synthesis of this compound. The table below summarizes potential areas of exploration.

| Synthetic Strategy | Principle | Potential Advantage |

| Catalytic Reductive Amination | Using renewable feedstocks like phenol derivatives. researchgate.net | Reduces dependence on fossil fuels and promotes sustainability. dtu.dk |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure. researchgate.net | Increases efficiency, reduces waste, and lowers operational costs. researchgate.net |

| Novel Catalyst Development | Investigating non-precious metal catalysts (e.g., supported Ni catalysts). researchgate.net | Lowers production costs and avoids the use of rare and expensive metals. researchgate.net |

| Flow Chemistry | Performing reactions in continuous-flow reactors. dtu.dk | Allows for better control over reaction parameters and facilitates scalability. dtu.dk |

Development of Advanced Preclinical Models for Deeper Mechanistic Insights

To fully elucidate the biological activity and mechanism of action of this compound, researchers must move beyond traditional preclinical models. The development and utilization of advanced in vitro and in vivo models that more accurately mimic human physiology are critical for generating clinically relevant data. nih.govnih.gov

Recent advancements in cell culture have led to the development of three-dimensional (3D) models such as spheroids and organoids, which can maintain cellular differentiation and protein expression levels that closely resemble those in actual organs. nih.gov Organ-on-a-chip technologies represent another leap forward, allowing for the creation of microfluidic devices that simulate the functions of human organs and their interactions. researchgate.net These models could provide invaluable insights into the pharmacokinetics and pharmacodynamics of this compound.

In the realm of animal models, the development of "humanized" mice, which are engineered to have components of a human immune system, offers a more accurate platform for studying immune responses and the effects of xenobiotics. nih.govtechnologynetworks.com The use of such sophisticated models can help bridge the gap between preclinical findings and clinical outcomes. researchgate.net

| Preclinical Model | Description | Application for this compound Research |

| 3D Organoids/Spheroids | Multicellular cultures that mimic the structure and function of an organ. nih.gov | Assessing compound efficacy and toxicity in a more physiologically relevant context. |

| Organ-on-a-Chip | Microfluidic devices containing living cells that replicate organ-level functions. researchgate.net | Studying drug metabolism, transport, and multi-organ interactions. |

| Humanized Mouse Models | Mice engrafted with human cells or genes to better mimic human physiology. technologynetworks.com | Evaluating immune responses and compound effects in a system that more closely resembles human biology. nih.gov |

| Genetically Engineered Models | Models with specific genetic modifications to study the role of particular pathways. nih.gov | Investigating the interaction of the compound with specific genetic targets or disease states. nih.gov |

Integration of Omics Data for Comprehensive Compound Research and Target Identification

The advent of high-throughput omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biomedical research. nih.gov Integrating these multi-omics datasets provides a holistic view of the molecular and cellular effects of a compound, moving beyond a single-target approach. springernature.com This systems-level perspective is crucial for a comprehensive understanding of this compound's biological activity.

By combining different omics data, researchers can map the flow of biological information from the genome to the phenome, helping to identify novel drug targets and biomarkers. nih.gov For instance, integrating transcriptomics and proteomics data can reveal how this compound alters gene expression and subsequent protein levels, pointing to the cellular pathways it modulates. nih.gov Metabolomics can further elucidate the downstream effects on cellular metabolism.

This data-driven approach, often coupled with machine learning and bioinformatics, can help build predictive models of a compound's action and identify potential off-target effects. springernature.comnih.gov Such an integrated strategy will be instrumental in accelerating the research and development process for this compound.

| Omics Technology | Level of Biological Information | Potential Insights for this compound |

| Genomics | DNA | Identification of genetic factors influencing compound response. |

| Transcriptomics (RNA-Seq) | RNA | Understanding changes in gene expression patterns induced by the compound. nih.gov |

| Proteomics | Proteins | Characterizing alterations in protein abundance and post-translational modifications. nih.gov |

| Metabolomics | Metabolites | Revealing the impact on cellular metabolic pathways and biochemical processes. nih.gov |

Interdisciplinary Research Collaborations in Cyclohexanamine Chemistry

Advancing the understanding of this compound will require synergistic collaborations across multiple scientific disciplines. The complexity of modern drug discovery and chemical research necessitates a team-based approach, bringing together experts from various fields.

Organic chemists are essential for developing novel and sustainable synthetic routes. ohans.com Pharmacologists and biologists are needed to design and execute preclinical studies to determine the compound's mechanism of action and biological effects. nih.gov Computational scientists and bioinformaticians play a crucial role in analyzing large-scale omics data and developing predictive models. springernature.com

Such interdisciplinary collaborations foster innovation by combining diverse perspectives and technical skills. This integrated approach is vital for tackling the multifaceted challenges of chemical and pharmaceutical research, from initial synthesis to mechanistic understanding. The future of research into this compound and the broader field of cyclohexanamine chemistry will undoubtedly be shaped by the strength of these collaborative efforts.

Q & A

Q. What are the optimal synthesis conditions for 1-Ethylcyclohexanamine hydrochloride, and how can purity be ensured?

The synthesis typically involves alkylation of cyclohexanamine derivatives under controlled conditions. Key steps include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and using temperature-controlled reactions (e.g., 0–5°C for amine alkylation). Purification often employs recrystallization from ethanol or acetone, with purity verified via HPLC (>97%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of H/C NMR (to identify ethyl and cyclohexyl protons/carbons) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm. The hydrochloride salt’s formation can be confirmed by FT-IR, showing N–H stretching (~2500 cm) and Cl counterion signatures .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine powders. Store in a desiccator at 2–8°C to minimize hygroscopic degradation. Waste must be neutralized with dilute HCl before disposal in designated hazardous containers .

Q. How does the hydrochloride salt form influence solubility and stability in experimental buffers?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) show no significant decomposition over 30 days, making it suitable for long-term biological assays .

Advanced Research Questions

Q. How do steric effects from the ethyl group impact the compound’s reactivity in nucleophilic substitutions?

The ethyl group on the cyclohexane ring introduces steric hindrance, slowing reactions at the amine site. Computational modeling (e.g., DFT calculations) can quantify energy barriers for reactions like acylation. Experimental validation via kinetic studies (e.g., monitoring reaction rates with acetic anhydride) may show reduced reactivity compared to unsubstituted cyclohexanamine derivatives .

Q. How can conflicting data on synthetic yields from different methods be resolved?

Contradictions often arise from variations in catalysts (e.g., Pd/C vs. Raney Ni) or solvent systems (e.g., THF vs. DMF). Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading). Statistical tools like ANOVA help distinguish significant variables, enabling reproducible protocols .

Q. What biological targets are plausible for this compound based on structural analogs?

Similar ethylamine derivatives interact with serotonin receptors (e.g., 5-HT) or monoamine transporters. In vitro assays (e.g., radioligand binding with HEK-293 cells expressing human 5-HT) can validate target engagement. Comparative studies with N-Benzylcyclohexylamine hydrochloride (CAS 5470-11-1) may reveal selectivity trends .

Q. Can computational models predict metabolic pathways or degradation products?

Tools like SwissADME predict Phase I metabolism (e.g., cytochrome P450-mediated oxidation at the ethyl group). LC-MS/MS analysis of rat liver microsomes can experimentally confirm predicted metabolites (e.g., hydroxylated derivatives). Stability in simulated gastric fluid (pH 1.2) should also be tested for oral administration studies .

Q. How does this compound compare to fluorinated analogs in receptor binding assays?

Fluorination at the cyclohexane ring (e.g., 4-fluoro analogs) often enhances binding affinity due to electronegativity effects. Competitive binding assays (e.g., using H-labeled ligands) quantify differences in IC values. Molecular docking (e.g., AutoDock Vina) can visualize interactions with receptor active sites .

Methodological Notes

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves in biological assays.

- Controlled Experiments : Include positive controls (e.g., known receptor agonists) and vehicle controls (e.g., saline with equivalent Cl) to validate results.

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without explicit approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.